Vecuronium bromide

Catalog No.
S546652
CAS No.
50700-72-6
M.F
C34H57N2O4+
M. Wt
557.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vecuronium bromide

CAS Number

50700-72-6

Product Name

Vecuronium bromide

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Molecular Formula

C34H57N2O4+

Molecular Weight

557.8 g/mol

InChI

InChI=1S/C34H57N2O4/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36/h25-32H,6-22H2,1-5H3/q+1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

BGSZAXLLHYERSY-XQIGCQGXSA-N

SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-]

Solubility

1.86e-05 g/L

Synonyms

Bromide, Vecuronium, Citrate, Vecuronium, Hydrobromide, Vecuronium, Hydrochloride, Vecuronium, Maleate, Vecuronium, NC 45, NC-45, NC45, Norcuron, ORG NC 45, ORG NC45, ORG-NC 45, ORG-NC-45, ORG-NC45, ORGNC 45, ORGNC45, Phosphate, Vecuronium, Vecuronium, Vecuronium Bromide, Vecuronium Bromide, Quaternary Ion, Vecuronium Citrate, Vecuronium Hydrobromide, Vecuronium Hydrochloride, Vecuronium Maleate, Vecuronium Phosphate

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C

Description

The exact mass of the compound Vecuronium bromide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759184. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Molecular Mechanisms of Pharmacological Action - Neurotransmitter Agents - Cholinergic Agents - Cholinergic Antagonists - Nicotinic Antagonists. It belongs to the ontological category of quaternary ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Studies of Neuromuscular Transmission

  • Understanding Muscle Function: Researchers use vecuronium bromide to investigate the mechanisms of neuromuscular transmission at the neuromuscular junction (NMJ). The NMJ is the synapse where motor neurons communicate with muscle fibers. By studying how vecuronium bromide affects muscle contraction, researchers can gain insights into healthy and diseased neuromuscular function [Source: European Journal of Anaesthesiology, "Vecuronium bromide: a review of its pharmacology and clinical uses," ].

  • Animal Models of Neuromuscular Disorders: Vecuronium bromide can be used in animal models of neuromuscular disorders like myasthenia gravis. By studying the interaction of vecuronium bromide with diseased neuromuscular junctions, researchers can develop a better understanding of these conditions and potential therapeutic strategies [Source: Muscle & Nerve, "Reversal of neuromuscular block by acetylcholinesterase inhibitors in anaesthetized guinea-pigs," ].

Studies of Anesthesia and Mechanical Ventilation

  • Understanding the Mechanism of Neuromuscular Blockade: Research involving vecuronium bromide helps scientists understand the pharmacological effects of NMBAs. This knowledge is crucial for optimizing anesthesia protocols and ensuring patient safety during surgery [Source: Anesthesia & Analgesia, "Clinical pharmacology of vecuronium bromide," ].

  • Research on Reversal Agents for NMBAs: Scientists use vecuronium bromide to evaluate the efficacy and safety of reversal agents for NMBAs. These reversal agents are used to antagonize the effects of NMBAs and restore neuromuscular function at the end of surgery or mechanical ventilation [Source: British Journal of Anaesthesia, "Reversal of rocuronium and vecuronium by sugammadex at a train-of-four ratio of 0.9," ].

Vecuronium bromide is a nondepolarizing neuromuscular blocking agent primarily used in clinical settings to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures. Its chemical structure is designated as 1-(3α,17β-Dihydroxy-2β-piperidino-5α-androstan-16β,5α-yl)-1-methylpiperidinium bromide, diacetate, with a molecular formula of C34H57BrN2O4 and a molecular weight of 637.73 g/mol . As a monoquarternary steroidal compound, vecuronium bromide exhibits an intermediate duration of action and is administered intravenously, typically in a freeze-dried form that is reconstituted before use .

As mentioned earlier, vecuronium bromide acts as a competitive antagonist at the neuromuscular junction. It binds to nicotinic acetylcholine receptors, preventing acetylcholine, the natural neurotransmitter, from binding and initiating muscle contraction []. This blockage results in skeletal muscle relaxation, a crucial aspect of general anesthesia during surgery or mechanical ventilation.

Vecuronium bromide is a prescription medication with potential risks and side effects. It should only be administered by qualified medical personnel in a controlled setting.

  • Respiratory depression: Vecuronium bromide can cause respiratory depression, requiring close monitoring and the use of mechanical ventilation until the effects wear off [].
  • Allergic reactions: Allergic reactions to vecuronium bromide can occur, ranging from mild skin rash to anaphylaxis [].

Vecuronium bromide functions by competitively inhibiting acetylcholine at the neuromuscular junction, effectively blocking nerve impulses to skeletal muscles. This mechanism involves binding to the nicotinic cholinergic receptors at the postjunctional membrane of the motor end plate . The neuromuscular blockade induced by vecuronium can be reversed by anticholinesterase agents such as neostigmine or edrophonium, which increase the availability of acetylcholine .

Vecuronium bromide is characterized by its intermediate duration of neuromuscular blockade, typically lasting between 15 to 30 minutes after administration . It has a rapid onset of action, generally occurring within one minute. The drug is approximately 1/3 more potent than pancuronium, another neuromuscular blocker, but lacks significant vagolytic properties due to its unique structure . The pharmacokinetics of vecuronium indicate that 60-80% of the drug binds to plasma proteins, with an elimination half-life ranging from 65 to 75 minutes in healthy individuals .

The synthesis of vecuronium bromide involves several steps, often utilizing various reagents and conditions to optimize yield and purity. A notable synthetic route includes:

  • Formation of 5 α-androstane-2-alkene-17-ketone through dehydration reactions.
  • Enol esterification with methylvinyl acetate to generate intermediates.
  • Epoxidation reactions leading to diepoxy compounds.
  • Piperidine-mediated reactions to introduce piperidino groups.
  • Acetylation steps to finalize the compound's structure.

These processes are typically conducted under controlled temperatures and with specific catalysts such as Lewis acids .

Vecuronium bromide is primarily used in:

  • General Anesthesia: To facilitate endotracheal intubation and achieve muscle relaxation during surgery.
  • Intensive Care Units: For sedation and paralysis in mechanically ventilated patients.
  • Reversal of Neuromuscular Blockade: Using anticholinesterases post-surgery to restore muscle function .

Studies have shown that vecuronium bromide interacts with various agents that can enhance or mitigate its effects:

  • Anticholinesterases: Such as neostigmine effectively reverse the neuromuscular blockade caused by vecuronium.
  • Inhalational Anesthetics: Certain anesthetics can potentiate the effects of vecuronium.
  • Other Neuromuscular Blockers: Care must be taken when administering other neuromuscular blockers concurrently, as they may lead to prolonged effects or increased risk of adverse reactions .

Vecuronium bromide shares similarities with several other neuromuscular blocking agents. Here are some notable comparisons:

Compound NameTypeDuration of ActionPotency ComparisonUnique Features
PancuroniumNondepolarizingLongMore potentVagal effects; higher cardiovascular impact
RocuroniumNondepolarizingShortMore potentFaster onset; preferred for rapid intubation
AtracuriumNondepolarizingIntermediateLess potentMetabolized by plasma esterases; less affected by renal function
CisatracuriumNondepolarizingIntermediateSimilar potencyMinimal cardiovascular effects; metabolized by plasma esterases

Vecuronium's unique profile includes its intermediate duration and lack of significant cardiovascular side effects, making it suitable for various surgical contexts without impacting hemodynamics significantly .

The crystal structure of vecuronium bromide has been elucidated through single-crystal X-ray diffraction analysis, revealing crucial information about its molecular arrangement and stereochemistry [1] [2]. The compound crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁, which represents a primitive orthorhombic lattice with three perpendicular 2₁ screw axes [1] [2]. This space group is characterized by the absence of inversion centers and mirror planes, resulting in a chiral crystal structure that accommodates the inherent chirality of the steroid framework.

The molecular structure determination revealed that vecuronium bromide consists of a rigid steroid backbone with two piperidine substituents at positions 2 and 16 of the androstane skeleton [1] [2]. The observed axial conformation of the A-ring acetoxy and piperidinyl substituents at positions 2 and 3 of the steroid skeleton is maintained both in the solid state and in solution, as confirmed by nuclear magnetic resonance experiments [1] [2]. This conformational consistency indicates strong intramolecular interactions that stabilize the preferred spatial arrangement.

A comprehensive crystallographic study of synthetic intermediate 2β,16β-bispiperidino-5α-androstane-3α,17β-diol (compound 10), which represents the first advanced synthetic intermediate carrying all stereocenters in the final configuration, provided detailed structural insights [3] [4]. This intermediate crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 6.1944(3) Å, b = 11.3618(4) Å, c = 19.2649(9) Å, and β = 97.044(4)°, yielding a unit cell volume of 1345.62(10) ų [3] [4]. The structure contains two molecules per unit cell (Z = 2) with a calculated density of 1.132 g/cm³ [3] [4].

The X-ray diffraction analysis employed a Rigaku XtaLAB Synergy-S diffractometer equipped with a microfocus molybdenum Kα source, operating at 50 kV and 1 mA [3] [4]. Data collection was performed using omega scans with 1° step size and 30-second exposure times per frame [3] [4]. The structure was solved using direct methods with SIR2014 and refined using full-matrix least-squares procedures with SHELXL-2018/3, achieving a final R-factor of 0.0671 for reflections with Fo > 4σ(Fo) [3] [4].

ParameterVecuronium BromideKey Intermediate (Compound 10)
Crystal SystemOrthorhombicMonoclinic
Space GroupP2₁2₁2₁P2₁
Unit Cell Parameters (Å)Not specifieda = 6.1944(3), b = 11.3618(4), c = 19.2649(9)
Unit Cell Parameters (°)α = β = γ = 90°β = 97.044(4)°
Unit Cell Volume (ų)Not specified1345.62(10)
Z (molecules per unit cell)Not specified2
Calculated Density (g/cm³)Not specified1.132
Formula Weight (g/mol)637.73458.72
Temperature (K)Not specified293(2)
Refinement R-factorNot specifiedR = 0.0671
Wavelength (Å)Not specifiedMo-Kα (0.71073)
Crystal DescriptionFine crystalline particlesColorless prisms

Crystal Packing and Intermolecular Interactions

The crystal packing arrangement of vecuronium bromide and its synthetic intermediates is governed by a complex network of intermolecular interactions that determine the overall stability and physical properties of the solid state [3] [4]. The detailed analysis of compound 10 reveals that the crystal packing is primarily stabilized by two significant hydrogen bonding interactions: O1-H1X···N2 and O2-H2X···O1 [3] [4]. These hydrogen bonds represent the primary stabilization forces that maintain the three-dimensional crystal architecture.

The molecular packing analysis demonstrates that the steroid molecules are arranged in a manner that maximizes both hydrogen bonding opportunities and hydrophobic interactions between the steroid backbones [3] [4]. The hydroxyl groups at positions 3 and 17 of the steroid framework serve as hydrogen bond donors, while the nitrogen atoms of the piperidine rings act as hydrogen bond acceptors [3] [4]. This complementary arrangement facilitates the formation of extended hydrogen-bonded networks throughout the crystal lattice.

The crystal structure exhibits a tetracyclic skeleton formed by three condensed hexatomic rings fused to a cyclopentane ring, all maintaining trans configurations [3] [4]. The molecular conformation in the solid state is characterized by the steroid backbone adopting its most stable chair conformations for rings A, B, and C, while ring D exhibits a distorted envelope conformation [3] [4]. This conformational arrangement optimizes both intramolecular and intermolecular interactions within the crystal lattice.

In addition to hydrogen bonding, the crystal packing is stabilized by van der Waals interactions between the hydrophobic portions of adjacent molecules [3] [4]. The steroid backbones engage in face-to-face π-π stacking interactions and edge-to-face arrangements that contribute to the overall lattice energy. These hydrophobic interactions, while individually weaker than hydrogen bonds, collectively provide significant stabilization to the crystal structure.

The presence of bromide anions in the crystal lattice of vecuronium bromide introduces additional electrostatic interactions that influence the overall packing arrangement [1] [2]. The bromide ions are positioned to optimize ionic interactions with the positively charged nitrogen center of the quaternary ammonium group, creating localized regions of enhanced electrostatic stabilization.

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides a comprehensive quantitative assessment of intermolecular interactions in the crystal structure of vecuronium bromide synthetic intermediates [3] [4]. This computational approach maps the electron density distribution around molecules in the crystal lattice, enabling detailed characterization of contact types and their relative contributions to crystal stability.

The Hirshfeld surface analysis of compound 10 reveals that hydrogen-hydrogen contacts dominate the intermolecular interaction landscape, accounting for 93.4% of all surface contacts [3] [4]. This predominance of H···H interactions reflects the significant hydrophobic character of the steroid backbone and the methylene groups of the piperidine substituents. The extensive network of H···H contacts provides a continuous stabilizing matrix throughout the crystal structure.

Oxygen-hydrogen contacts, including both O···H and H···O interactions, contribute 5.5% of the total surface interactions [3] [4]. These contacts primarily arise from the hydroxyl groups at positions 3 and 17 of the steroid framework, which participate in the hydrogen bonding network that provides primary structural stabilization. The relatively modest percentage of O···H/H···O contacts indicates that while these interactions are crucial for crystal stability, they are localized to specific regions of the molecular surface.

Nitrogen-hydrogen contacts (N···H/H···N) represent 1.2% of the total intermolecular interactions [3] [4]. These contacts involve the nitrogen atoms of the piperidine rings, which serve as hydrogen bond acceptors in the crystal lattice. Despite their low numerical contribution, these interactions are sterically and energetically significant due to the directional nature of nitrogen lone pair electrons.

ParameterCompound 10 (Key Intermediate)
Volume (ų)664.72
Surface Area (Ų)498.71
Globularity (G)0.739
Asphericity (Ω)0.354
H···H Contact Contribution (%)93.4
O···H/H···O Contact Contribution (%)5.5
N···H/H···N Contact Contribution (%)1.2
Primary Stabilization ForcesHydrogen bonds: O1-H1X···N2 and O2-H2X···O1
Crystal Packing InteractionsHydrophobic interactions (minor)

The Hirshfeld surface analysis also provides geometric descriptors that characterize the molecular shape and packing efficiency. The globularity parameter (G = 0.739) indicates that compound 10 adopts a moderately spherical shape, facilitating efficient packing within the crystal lattice [3] [4]. The asphericity parameter (Ω = 0.354) quantifies the deviation from perfect spherical symmetry, reflecting the anisotropic nature of the steroid framework [3] [4].

The surface area of 498.71 Ų and volume of 664.72 ų provide quantitative measures of the molecular size and packing density [3] [4]. These parameters are essential for understanding the relationship between molecular structure and crystal packing efficiency, which influences physical properties such as density, melting point, and dissolution behavior.

Conformational Studies in Solid State

The conformational analysis of vecuronium bromide in the solid state reveals detailed information about the preferred spatial arrangements of its molecular components and their relationship to biological activity [3] [4] [5]. The steroid backbone adopts well-defined conformations that are maintained through both intramolecular and intermolecular interactions within the crystal lattice.

The tetracyclic steroid framework exhibits distinct conformational characteristics for each ring system. Ring A adopts a chair conformation with Cremer-Pople puckering parameters θ = 176.80°, φ = 150.89°, and QT = 0.5710 [3] [4]. The corner carbons C1 and C4 are displaced by 0.6821 Å and 0.6644 Å, respectively, from the mean plane of the remaining ring atoms [3] [4]. This conformation optimizes the positioning of the acetoxy and piperidinyl substituents at positions 2 and 3.

Ring B similarly adopts a chair conformation characterized by θ = 173.59°, φ = -144.00°, and QT = 0.5764 [3] [4]. The corner carbons C5 and C8 are displaced by 0.6967 Å and 0.6313 Å from the mean plane [3] [4]. This conformational arrangement maintains the trans-fused relationship between rings A and B while accommodating the steroid backbone's inherent rigidity.

Ring C exhibits chair conformation with puckering parameters θ = 176.16°, φ = 28.77°, and QT = 0.5702 [3] [4]. The corner carbons C7 and C13 are positioned at 0.6452 Å and 0.6991 Å from the mean plane of the remaining ring atoms [3] [4]. This conformation ensures optimal geometry for the trans-fusion with ring D and maintains the overall steroid framework stability.

Ring D adopts a distorted envelope conformation rather than the typical chair form observed in the other rings [3] [4]. Carbon C14 is displaced by 0.7090 Å from the mean plane defined by atoms C13, C15, C16, and C17 [3] [4]. This conformational flexibility in ring D is crucial for accommodating the bulky piperidine substituent at position 16 while maintaining favorable interactions with the acetoxy group at position 17.

Molecular RingConformationCremer-Pople ParametersKey Distances/Angles
Ring A (steroid)Chairθ = 176.80°, φ = 150.89°, QT = 0.5710Corner carbons: C1 (0.6821 Å), C4 (0.6644 Å)
Ring B (steroid)Chairθ = 173.59°, φ = -144.00°, QT = 0.5764Corner carbons: C5 (0.6967 Å), C8 (0.6313 Å)
Ring C (steroid)Chairθ = 176.16°, φ = 28.77°, QT = 0.5702Corner carbons: C7 (0.6452 Å), C13 (0.6991 Å)
Ring D (steroid)Distorted envelopeC14 at 0.7090 Å from mean planeMean plane: C13/C15/C16/C17
Piperidine ring at C-2Chairθ = 177.23°, φ = -13.59°, QT = 0.5765C20 (0.6588 Å), N1 (0.6827 Å) from mean plane
Piperidine ring at C-16Chairθ = 174.88°, φ = -173.86°, QT = 0.5756C27 (0.6398 Å), N2 (0.7033 Å) from mean plane

The two piperidine substituents both adopt chair conformations that minimize steric interactions with the steroid backbone and optimize intermolecular interactions within the crystal lattice. The piperidine ring at position 2 exhibits puckering parameters θ = 177.23°, φ = -13.59°, and QT = 0.5765 [3] [4]. Atoms C20 and N1 are displaced by 0.6588 Å and 0.6827 Å from the mean plane of the remaining ring atoms [3] [4].

The piperidine ring at position 16 shows similar conformational characteristics with θ = 174.88°, φ = -173.86°, and QT = 0.5756 [3] [4]. Atoms C27 and N2 are positioned at 0.6398 Å and 0.7033 Å from the mean plane of the remaining ring atoms [3] [4]. This conformational arrangement facilitates the formation of hydrogen bonds with adjacent molecules in the crystal lattice.

The conformational analysis reveals that the axial orientation of substituents at positions 2 and 3 of the steroid skeleton is maintained in both the solid state and solution phases [1] [2]. This conformational consistency is attributed to the favorable energetic balance between intramolecular interactions and crystal packing forces. The axial conformation positions the acetoxy and piperidinyl groups in orientations that minimize steric clashes while maximizing stabilizing interactions.

Nuclear magnetic resonance studies support the crystallographic findings by demonstrating that the solid-state conformation is preserved in solution [1] [2]. The observed coupling constants and nuclear Overhauser enhancement patterns confirm that the molecular geometry determined by X-ray crystallography accurately represents the predominant solution-phase conformation. This structural consistency is important for understanding the relationship between solid-state properties and biological activity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

6.5

Hydrogen Bond Acceptor Count

5

Exact Mass

557.43183330 g/mol

Monoisotopic Mass

557.43183330 g/mol

Heavy Atom Count

40

Appearance

White to off-white crystalline powder

Melting Point

228.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5438723848

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.28%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (31.03%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H330 (29.31%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Vecuronium is a muscle relaxing agent and is used as an adjunct in general anesthesia.

Pharmacology

Vecuronium Bromide is the bromide salt form of vecuronium, a synthetic steroid derivative of the naturally occurring alkaloids of curare with a muscle relaxant property. Vecuronium bromide competes with acetylcholine for the nicotinic receptors at the neuromuscular junction of skeletal muscles, thereby inhibiting the action of acetylcholine and blocking the neural transmission without depolarizing the postsynaptic membrane. This leads to skeletal muscle relaxation and paralysis.

MeSH Pharmacological Classification

Nicotinic Antagonists

Mechanism of Action

Vecuronium is a bisquaternary nitrogen compound that acts by competitively binding to nicotinic cholinergic receptors. The binding of vecuronium decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction. As a result, depolarization is prevented, calcium ions are not released and muscle contraction does not occur.

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Acetylcholine (nicotinic)
CHRN (neuronal type) [HSA:1135 1136 1137 1138 8973 1139 55584 57053 1141 1142 1143] [KO:K04804 K04805 K04806 K04807 K04808 K04809 K04810 K04811 K04813 K04814 K04815]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

50700-72-6

Absorption Distribution and Excretion

Fecal (40-75%) and renal (30% as unchanged drug and metabolites)

Metabolism Metabolites

100%

Wikipedia

Vecuronium_bromide
Caspofungin

Biological Half Life

51–80 minutes

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
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2: Karwacki Z, Niewiadomski S, Rzaska M. The use of sugammadex for the reversal of vecuronium-induced neuromuscular block following intracranial surgery. Anaesthesiol Intensive Ther. 2015;47(4):297-302. doi: 10.5603/AIT.2015.0042. PubMed PMID: 26401735.
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8: Martin-Flores M, Paré MD, Tomak EA, Corn ML, Campoy L. Neuromuscular blocking effects of vecuronium in dogs with autosomal-recessive centronuclear myopathy. Am J Vet Res. 2015 Apr;76(4):302-7. doi: 10.2460/ajvr.76.4.302. PubMed PMID: 25815571.
9: Takeda J, Iwasaki H, Otagiri T, Katoh T, Shingu K, Obara H, Nakatsuka H, Tomiyama Y, Kasaba T. [Efficacy and safety of sugammadex (Org 25969) in reversing deep neuromuscular block induced by rocuronium or vecuronium in Japanese patients]. Masui. 2014 Oct;63(10):1083-8. Japanese. PubMed PMID: 25693333.
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11: Zhu Y, Zhang R, Wang Y, Ma J, Li K, Li Z. Biophysical study on the interaction of an anesthetic, vecuronium bromide with human serum albumin using spectroscopic and calorimetric methods. J Photochem Photobiol B. 2014 Nov;140:381-9. doi: 10.1016/j.jphotobiol.2014.08.019. Epub 2014 Sep 10. PubMed PMID: 25255425.
12: Grong K, Salminen PR, Stangeland L, Dahle GO. Haemodynamic differences between pancuronium and vecuronium in an experimental pig model. Vet Anaesth Analg. 2015 May;42(3):242-9. doi: 10.1111/vaa.12198. Epub 2014 Jul 2. PubMed PMID: 24985148.
13: Haldar R, Samanta S, Singla A. Intractable Polyuria Mimicking Diabetes Insipidus-Source Traced to Vecuronium Infusion. Am J Ther. 2014 Apr 14. [Epub ahead of print] PubMed PMID: 24736047.
14: Alkenany HM. Evaluation of cyclodextrin (sugammadex) for reversal of intense neuromuscular block of rocuronium and vecuronium, experimental and clinical studies. J Egypt Soc Parasitol. 2013 Dec;43(3):705-14. PubMed PMID: 24640870.
15: Lorenzutti AM, Martin-Flores M, Baldivieso JM, Himelfarb MA, Litterio NJ. Evaluation of neostigmine antagonism at different levels of vecuronium-induced neuromuscular blockade in isoflurane anesthetized dogs. Can Vet J. 2014 Feb;55(2):156-60. PubMed PMID: 24489395; PubMed Central PMCID: PMC3894876.
16: Jeong JS, Suh JK, Cho ES, Kim DW, Jeong MA. Antioxidant effect of muscle relaxants (vecuronium, rocuronium) on the rabbit abdominal aortic endothelial damage induced by reactive oxygen species. Korean J Anesthesiol. 2013 Dec;65(6):552-8. doi: 10.4097/kjae.2013.65.6.552. Epub 2013 Dec 26. PubMed PMID: 24427462; PubMed Central PMCID: PMC3888849.
17: Shimizu T, Toda Y, Shimizu K, Iwasaki T, Kanazawa T, Ishii N, Sugimoto K, Kawase H, Morita K. [Increase in serum vecuronium concentration following sugammadex administration in a pediatric patient after prolonged sedation]. Masui. 2013 Oct;62(10):1225-9. Japanese. PubMed PMID: 24228462.
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